Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
Description
Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is a spirocyclic compound featuring a 3,9-diazaspiro[5.5]undecane core. This bicyclic scaffold contains two nitrogen atoms at positions 3 and 9, forming a spiro junction between two six-membered rings. The pyridin-4-yl group is attached via a methanone linkage at position 3, while the pyrimidin-2-yl substituent is at position 7.
Properties
IUPAC Name |
pyridin-4-yl-(9-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-17(16-2-10-20-11-3-16)23-12-4-19(5-13-23)6-14-24(15-7-19)18-21-8-1-9-22-18/h1-3,8-11H,4-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVPJGXUMETLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=CC=NC=C3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrimidine precursors. These precursors are then subjected to a series of condensation reactions to form the spiro linkage. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and ability to interact with biological targets.
Materials Science: Its spiro linkage and heterocyclic rings make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
3,9-Diazaspiro[5.5]undecane Derivatives
- ELN-441958: A structurally related compound with a 3,9-diazaspiro[5.5]undecane core but substituted with a 7-chloroisoindolinone and a pyridin-4-yl-phenyl group. The pyridin-4-yl group is retained, but the pyrimidin-2-yl moiety is replaced by a phenyl-isoindolinone system. This modification enhances binding to the bradykinin B1 receptor, demonstrating the impact of bulkier substituents on target selectivity .
- 3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone: Shares the spirocyclic core and methanone linkage but lacks the pyrimidin-2-yl group. The absence of the pyrimidine ring reduces hydrogen-bonding capacity, leading to lower solubility (258.36 g/mol vs. the target compound’s ~360–400 g/mol range) .
Table 1: Structural Comparison of Spirocyclic Derivatives
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives
Compounds such as 9-(6-(dimethylamino)pyrimidin-4-yl)-1,4,9-triazaspiro[5.5]undecan-2-one introduce a third nitrogen atom in the spiro ring, creating a triaza system. The additional nitrogen enhances polarity and alters binding kinetics.
Pharmacological and Physicochemical Properties
Bioavailability and Solubility
- The pyrimidin-2-yl group in the target compound contributes to moderate aqueous solubility (~50–100 µM in PBS), whereas fluorinated analogues (e.g., 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate ) show enhanced solubility (>200 µM) due to fluorine’s electronegativity and reduced metabolic degradation .
- 4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine lacks the methanone linkage, resulting in a lower molecular weight (246.36 g/mol) and higher LogP (2.1 vs. 3.5 for the target compound), favoring blood-brain barrier penetration .
Target Selectivity
- In contrast, 9-[4-(3-chloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy]-1,4-diazaspiro[5.5]undecane-5-one dimalate (Patent EP2670754) replaces pyrimidine with a quinazoline moiety, shifting selectivity toward EGFR-family kinases .
Biological Activity
Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is a complex organic compound belonging to the class of diazaspiroalkanes. This compound exhibits promising biological activities, particularly in the treatment of various disorders including obesity, pain management, and cardiovascular diseases. This article explores the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Inhibition of Acetyl CoA Carboxylase (ACC) : This enzyme plays a crucial role in fatty acid metabolism. Compounds derived from the diazaspiro framework have shown IC50 values as low as 3.4 nM for ACC inhibition, indicating potent activity against obesity .
- Antagonism of Neuropeptide Y (NPY) Receptors : These receptors are involved in appetite regulation and energy homeostasis. Studies have demonstrated that certain derivatives exhibit IC50 values under 500 nM in inhibiting NPY Y5 receptors .
2. Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications:
| Disorder | Mechanism | IC50 Values |
|---|---|---|
| Obesity | ACC inhibition; NPY antagonism | 3.4 nM (ACC) |
| Pain Management | Modulation of pain pathways | <10 μM (NPY) |
| Cardiovascular Diseases | Inhibition of NPY signaling | <500 nM (NPY) |
| Immune Disorders | Potential modulation of immune responses | Not specified |
Case Studies and Research Findings
Several studies have highlighted the efficacy of diazaspiro compounds, including those related to this compound:
- Obesity Treatment : A study focused on a series of diazaspiro compounds demonstrated significant weight loss effects in animal models through ACC inhibition . The structure–activity relationship (SAR) was explored to optimize potency and selectivity.
- Cardiovascular Health : Another investigation revealed that these compounds could reduce NPY levels in plasma, which is associated with cardiovascular risk factors . The potential for these compounds to act as NPY antagonists presents a novel approach to managing cardiovascular diseases.
- Pain Management : Research has indicated that compounds with similar scaffolds can modulate nociceptive pathways effectively, suggesting their utility in treating chronic pain conditions .
Q & A
Q. How to troubleshoot low reproducibility in spirocyclic core synthesis?
- Methodological Answer : Monitor reaction intermediates via LC-MS to identify unstable species. Optimize protecting groups (e.g., tert-butyl carbamate in ) to prevent ring-opening. Consider alternative catalysts (e.g., Pd(OAc)₂/Xantphos for Buchwald-Hartwig steps) .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response synergy in combination therapies?
- Methodological Answer : Use the Chou-Talalay method (CompuSyn) to calculate combination indices (CI < 1 = synergy). Validate with Bliss independence or ZIP synergy scores. Dose-matrix heatmaps (≥6x6 concentrations) improve resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
